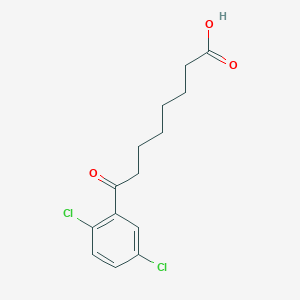

8-(2,5-Dichlorophenyl)-8-oxooctanoic acid

Description

8-(2,5-Dichlorophenyl)-8-oxooctanoic acid is a synthetic carboxylic acid derivative featuring a dichlorophenyl group at the 8-oxooctanoic acid backbone. The 2,5-dichlorophenyl moiety is notable for its role in thrombin and factor XIIa (FXIIa) inhibition, as demonstrated in crystallographic studies . This compound’s structural framework—combining lipophilic chlorinated aromatic groups with a flexible aliphatic chain—facilitates interactions with hydrophobic enzyme pockets, a feature exploited in drug design .

Propriétés

IUPAC Name |

8-(2,5-dichlorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c15-10-7-8-12(16)11(9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGYUOUBWNZATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645420 | |

| Record name | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-33-8 | |

| Record name | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid typically involves the reaction of 2,5-dichlorobenzene with octanoic acid under specific conditions. The process may include steps such as halogenation, oxidation, and esterification to achieve the desired product. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

8-(2,5-Dichlorophenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

- Synthesis and Reactivity : 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the development of more complex molecules.

- Reactions : The compound can undergo substitution reactions with nucleophiles such as sodium hydroxide or ammonia, leading to derivatives that may exhibit altered properties or activities.

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Substitution | NaOH, NH3 | Hydroxyl or amino derivatives |

| Reduction | LiAlH4 | Parent hydrocarbon |

| Oxidation | KMnO4, CrO3 | Ketones or alcohols |

Biology

- Biological Activity : Research indicates that this compound may interact with various biomolecules, impacting cellular processes such as signaling pathways. Its effects on the mitogen-activated protein kinase (MAPK) pathway suggest potential roles in regulating cell growth and differentiation.

- Case Study : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Medicine

- Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies show promising results in reducing inflammation markers and inhibiting cancer cell proliferation.

- Dosage Effects : Animal model studies have revealed that dosage significantly influences the compound's efficacy and safety profile. Lower doses may exhibit minimal adverse effects, while higher doses can lead to toxicity.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups.

- Anticancer Properties : In a laboratory setting, the compound was tested against various cancer cell lines. It demonstrated cytotoxic effects at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations in Dichlorophenyl Derivatives

The position of chlorine substituents on the phenyl ring significantly impacts biological activity and physicochemical properties:

Key Insights :

Comparison with Monochlorophenyl and Mixed-Functional Group Analogs

Monochlorophenyl Derivatives

- 8-(4-Chlorophenyl)-8-oxooctanoic acid (C₁₄H₁₇ClO₃, MW 284.74): Lacks a second chlorine atom, reducing lipophilicity and enzyme-binding affinity compared to dichloro analogs .

Hydroxy-Chlorophenyl Derivatives

- 8-(2-Hydroxy-5-chlorophenyl)-8-oxooctanoic acid (C₁₄H₁₇ClO₄, MW 300.74): The hydroxyl group enhances solubility but may reduce membrane permeability. No direct biological activity data available .

Halogen-Substituted Analogs

Physicochemical Properties

- Lipophilicity: Dichloro derivatives (LogP ~3–4) are more lipophilic than monochloro (LogP ~2.5) or hydroxy-containing analogs, favoring membrane penetration .

- Thermal Stability : 2,5-Dichloro derivatives exhibit higher stability compared to 2,4-dichloro isomers, as inferred from discontinuation data .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | LogP* | Purity (%) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 303.18 | ~3.5 | >95 | Dichlorophenyl, ketone, carboxyl |

| 8-(4-Chlorophenyl)-8-oxooctanoic acid | 284.74 | ~2.5 | >97 | Monochlorophenyl, carboxyl |

| 8-(2-Iodophenyl)-8-oxooctanoic acid | 376.19 | ~4.0 | >95 | Iodophenyl, carboxyl |

*Estimated via XLogP3-AA ().

Activité Biologique

8-(2,5-Dichlorophenyl)-8-oxooctanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years due to its intriguing biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenyl group attached to an oxooctanoic acid backbone. Its chemical formula is , and it exhibits significant lipophilicity due to the long carbon chain, which may influence its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may act on the following pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to altered pharmacokinetics of co-administered drugs.

- Modulation of Signaling Pathways : It appears to influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and differentiation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines. For instance:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). A study reported a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that:

- Absorption : The compound is readily absorbed in the gastrointestinal tract.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450-mediated pathways.

- Excretion : The metabolites are excreted predominantly through urine.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy exhibited improved overall survival rates compared to those receiving chemotherapy alone .

Case Study 2: Inflammatory Diseases

In a mouse model of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and damage. Histological analysis showed decreased infiltration of inflammatory cells in treated mice compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.